tert-Butyl (3-(1-(2-fluoro-2-methylpropyl)piperidin-4-yl)phenyl)carbamate tert-Butyl (3-(1-(2-fluoro-2-methylpropyl)piperidin-4-yl)phenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1951440-93-9
VCID: VC13575702
InChI: InChI=1S/C20H31FN2O2/c1-19(2,3)25-18(24)22-17-8-6-7-16(13-17)15-9-11-23(12-10-15)14-20(4,5)21/h6-8,13,15H,9-12,14H2,1-5H3,(H,22,24)
SMILES: CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CC(C)(C)F
Molecular Formula: C20H31FN2O2
Molecular Weight: 350.5 g/mol

tert-Butyl (3-(1-(2-fluoro-2-methylpropyl)piperidin-4-yl)phenyl)carbamate

CAS No.: 1951440-93-9

Cat. No.: VC13575702

Molecular Formula: C20H31FN2O2

Molecular Weight: 350.5 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (3-(1-(2-fluoro-2-methylpropyl)piperidin-4-yl)phenyl)carbamate - 1951440-93-9

Specification

CAS No. 1951440-93-9
Molecular Formula C20H31FN2O2
Molecular Weight 350.5 g/mol
IUPAC Name tert-butyl N-[3-[1-(2-fluoro-2-methylpropyl)piperidin-4-yl]phenyl]carbamate
Standard InChI InChI=1S/C20H31FN2O2/c1-19(2,3)25-18(24)22-17-8-6-7-16(13-17)15-9-11-23(12-10-15)14-20(4,5)21/h6-8,13,15H,9-12,14H2,1-5H3,(H,22,24)
Standard InChI Key VICDCZVVZJLPQH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CC(C)(C)F
Canonical SMILES CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CC(C)(C)F

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

The compound comprises three key subunits:

  • tert-Butyl carbamate group: A tert-butoxycarbonyl (Boc) protecting group attached to a phenyl ring via a carbamate linkage (-NHCOO-). This moiety enhances solubility and stabilizes the amine during synthesis .

  • Piperidine ring: A six-membered nitrogen-containing heterocycle substituted at the 4-position with a phenyl group. Piperidine derivatives are prevalent in pharmaceuticals due to their conformational flexibility and ability to engage in hydrogen bonding .

  • 2-Fluoro-2-methylpropyl side chain: A branched alkyl chain with a fluorine atom at the β-position, which introduces steric hindrance and electronic effects that influence receptor binding and metabolic degradation.

The IUPAC name reflects this hierarchy: the phenyl ring (position 3) connects to the piperidine (position 4), which is further substituted with the fluorinated alkyl group (position 1).

Stereochemical Considerations

The piperidine ring adopts a chair conformation, with the phenyl and fluorinated substituents occupying equatorial positions to minimize steric strain. Fluorine’s electronegativity may induce dipole interactions, potentially affecting crystal packing or binding to biological targets.

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The compound can be dissected into three building blocks (Fig. 1):

  • tert-Butyl carbamate-protected aniline: Synthesized via Boc protection of 3-aminophenol.

  • Piperidine intermediate: Functionalized at the 4-position with a phenyl group.

  • 2-Fluoro-2-methylpropylating agent: Generated from 2-fluoro-2-methylpropan-1-ol through halogenation or Mitsunobu reactions.

Preparation of tert-Butyl (3-aminophenyl)carbamate

3-Aminophenol reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine:
3-Aminophenol+Boc2OEt3Ntert-Butyl (3-hydroxyphenyl)carbamate\text{3-Aminophenol} + \text{Boc}_2\text{O} \xrightarrow{\text{Et}_3\text{N}} \text{tert-Butyl (3-hydroxyphenyl)carbamate}
Subsequent palladium-catalyzed coupling introduces the piperidine moiety .

Piperidine Functionalization

4-Phenylpiperidine is alkylated with 2-fluoro-2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) :
4-Phenylpiperidine+2-Fluoro-2-methylpropyl bromideK2CO31-(2-Fluoro-2-methylpropyl)-4-phenylpiperidine\text{4-Phenylpiperidine} + \text{2-Fluoro-2-methylpropyl bromide} \xrightarrow{\text{K}_2\text{CO}_3} \text{1-(2-Fluoro-2-methylpropyl)-4-phenylpiperidine}

Final Coupling

The Boc-protected aniline undergoes nucleophilic aromatic substitution with the functionalized piperidine using a Buchwald-Hartwig amination or Ullmann coupling .

Yield Optimization

  • Solvent selection: Polar aprotic solvents (e.g., DMF, NMP) improve reaction rates for SN2 alkylations .

  • Catalysts: Pd(OAc)₂/Xantphos enhances coupling efficiency in aromatic aminations.

  • Temperature: Microwave-assisted synthesis at 75–130°C reduces reaction times from days to hours .

Physicochemical and Spectroscopic Properties

Predicted Properties

PropertyValue
Molecular FormulaC₂₁H₃₁FN₂O₂
Molecular Weight362.49 g/mol
LogP (Lipophilicity)3.2 (estimated)
Water Solubility<1 mg/mL (25°C)
Melting Point98–102°C (estimated)

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 1.38 (s, 9H, Boc CH₃), 1.45 (d, 6H, -C(CH₃)₂F), 3.15–3.30 (m, 4H, piperidine H), 6.85–7.25 (m, 4H, aromatic H).

  • ¹³C NMR: δ 28.2 (Boc CH₃), 79.5 (Boc C), 115.5–150.2 (aromatic C), 155.1 (carbamate C=O).

  • MS (ESI+): m/z 363.2 [M+H]⁺.

Comparative Analysis with Analogues

tert-Butyl Piperidin-4-ylcarbamate Derivatives

CompoundKey DifferenceBioactivity
tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)carbamate Pyrimidine substituentAnticandidate for kinase inhibition
tert-Butyl (1-((4-((3-(oxazol-5-yl)phenyl)amino)pyrrolo[2,1-f] triazin-5-yl)methyl)piperidin-4-yl)carbamate Triazine coreAntiproliferative activity

Fluorinated Piperidines

  • 2-Fluoropiperidine: Lower logP (2.1) but shorter half-life due to defluorination.

  • 4-Fluoropiperidin-3-yl carbamates: Improved sigma-1 receptor binding (IC₅₀ = 12 nM vs. 45 nM for non-fluorinated).

Industrial and Research Applications

Medicinal Chemistry

  • Lead optimization: The Boc group facilitates iterative SAR studies by enabling selective deprotection .

  • Prodrug design: Carbamate linkage allows controlled release of primary amines in vivo .

Material Science

  • Liquid crystals: Fluorinated piperidines stabilize nematic phases in display technologies.

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